5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole core substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a 4-chlorobenzylsulfanyl moiety at position 3. The carboxamide group at position 4 is linked to a 3,4-dimethylphenyl ring. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the sulfanyl and aryl substituents influence lipophilicity and target binding .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3OS/c1-12-4-9-16(10-13(12)2)26-19(29)17-18(21(23,24)25)27-28(3)20(17)30-11-14-5-7-15(22)8-6-14/h4-10H,11H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPZHNIVEYLMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)SCC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
Pyrazoles are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the trifluoromethyl-substituted variant, ethyl 4,4,4-trifluoroacetoacetate serves as a viable starting material. Reaction with methylhydrazine under acidic conditions (e.g., acetic acid, 80°C) yields 1-methyl-3-trifluoromethylpyrazole-4-carboxylate.
Reaction Scheme 1:
$$
\text{CF₃COCH₂COOEt + CH₃NHNH₂ → 1-Me-3-CF₃-1H-pyrazole-4-COOEt}
$$
Yield optimization studies suggest that microwave-assisted heating (120°C, 30 min) improves reaction efficiency (85–92% yield).
β-Aminoenone Intermediate Route
Alternative routes employ Cu/Fe-catalyzed coupling of phenylacetylene with oximes to form β-aminoenones, which subsequently react with hydrazines to furnish pyrazoles. This method offers regioselectivity advantages for asymmetrically substituted derivatives.
Functionalization at Position 5: Sulfur Incorporation
Nucleophilic Aromatic Substitution
The 5-position sulfanyl group is introduced via nucleophilic substitution. Halogenation of the pyrazole core at position 5 (e.g., using N-chlorosuccinimide) generates a reactive site for 4-chlorobenzyl mercaptan (HS-CH₂-C₆H₄-Cl-4).
Reaction Conditions:
- Solvent: DMF or THF
- Base: K₂CO₃ or Et₃N
- Temperature: 60–80°C, 12–24 h
Key Consideration: Competing oxidation of the thiol to disulfide necessitates inert atmosphere (N₂/Ar).
Mitsunobu Reaction for Sulfur Linkage
For sterically hindered systems, the Mitsunobu reaction (DIAD, PPh₃) couples 4-chlorobenzyl alcohol with a 5-thiolpyrazole intermediate, though this approach requires pre-installation of the thiol group.
Carboxamide Formation at Position 4
Carboxylic Acid Activation
Hydrolysis of the ethyl ester (Scheme 1) under basic conditions (NaOH, EtOH/H₂O) yields the carboxylic acid, which is activated using EDCl/HOBt or HATU for amide coupling with 3,4-dimethylaniline .
Reaction Scheme 2:
$$
\text{1-Me-3-CF₃-5-S-CH₂-C₆H₄-Cl-4-1H-pyrazole-4-COOH + H₂N-C₆H₃-(CH₃)₂-3,4 → Target Compound}
$$
Yield Optimization:
Direct Aminolysis of Esters
Alternative pathways involve aminolysis of the ethyl ester intermediate with 3,4-dimethylaniline under high-temperature conditions (refluxing toluene, 110°C), though this method risks side reactions with electron-deficient amines.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >90% purity, consistent with supplier specifications.
Challenges and Optimization Opportunities
Regioselectivity in Pyrazole Formation
Competing regioisomers during cyclocondensation necessitate careful control of stoichiometry and temperature. Polar solvents (e.g., DMF) favor the desired 1,3,5-trisubstituted product.
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group may deactivate the pyrazole ring toward electrophilic substitution, requiring elevated temperatures for sulfanyl group installation.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: As a probe to study biological processes involving sulfanyl and pyrazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily, while the sulfanyl and pyrazole groups may interact with specific binding sites on proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The table below compares key structural features and biological activities (where available) of the target compound and analogs:
*Calculated based on formula C₂₁H₂₀ClF₃N₃OS.
Key Observations:
Trifluoromethyl Group : Common in all analogs, likely contributing to metabolic stability and electronic effects .
Sulfanyl Substituents: 4-Chlorobenzyl (target) vs. 2-chlorobenzyl (): The 4-chloro position may enhance steric compatibility with hydrophobic binding pockets compared to ortho-substituted analogs.
Carboxamide/Carbamate Groups :
- 3,4-Dimethylphenyl (target) introduces steric bulk and lipophilicity, which could improve membrane permeability but may reduce solubility.
- 3-Pyridylmethyl () enhances polarity and hydrogen-bonding capacity, correlating with high CB1 receptor affinity (IC50 = 0.139 nM) .
- Carbamate (): This group may alter hydrolysis kinetics compared to carboxamides, affecting bioavailability .
Structural and Crystallographic Insights
- Conformational Flexibility : X-ray data from and reveal that the pyrazole ring adopts a planar conformation, with substituents like trifluoromethyl and sulfanyl groups influencing torsional angles .
- Hydrogen Bonding : Carboxamide groups (e.g., ) often participate in critical hydrogen bonds with residues in the CB1 receptor, a feature likely shared by the target compound .
Biological Activity
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, also known by its CAS number 321553-31-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C21H19ClF3N3OS
- Molar Mass : 453.91 g/mol
- Structure : The compound features a pyrazole core substituted with various functional groups that may contribute to its biological activity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against Hepatitis C Virus (HCV). In vitro assays demonstrated that derivatives of pyrazolecarboxamide hybrids exhibited significant inhibition of HCV replication, with effective concentrations (EC50) ranging from 5 to 28 μM .
Anticoagulant Effects
The compound has also been investigated for its role as an inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. Research indicates that modifications in the pyrazole core can enhance potency and selectivity against fXa, with some derivatives achieving subnanomolar inhibition levels . This suggests potential therapeutic applications in managing thrombotic disorders.
Anti-inflammatory Activity
In addition to antiviral and anticoagulant effects, compounds similar to this compound have shown promise in reducing inflammation. The structural characteristics of these compounds may modulate inflammatory pathways, although specific data on this compound is limited.
Case Studies and Research Findings
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound contains a pyrazole core substituted with a trifluoromethyl group (enhancing metabolic stability), a 4-chlorobenzyl sulfanyl moiety (contributing to lipophilicity and potential target binding), and an N-(3,4-dimethylphenyl)carboxamide group (influencing solubility and intermolecular interactions). The sulfanyl (-S-) linker may facilitate redox-mediated interactions with biological targets. Structural analogs in the evidence highlight the importance of halogenated aryl groups and sulfonamide/sulfanyl substituents in modulating activity .
Q. What analytical methods are recommended for confirming the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions and bonding environments, particularly for distinguishing trifluoromethyl and sulfanyl groups .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related pyrazole derivatives in and .
- Chromatography (HPLC/TLC): Monitors reaction progress and purity, especially for intermediates prone to side reactions (e.g., oxidation of sulfanyl groups) .
Q. How can researchers design a synthetic route for this compound?
A multi-step approach is typical:
- Step 1: Construct the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or acrylates under controlled temperature (e.g., 60–80°C in ethanol).
- Step 2: Introduce the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .
- Step 3: Sulfanylation using 4-chlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 4: Couple the carboxamide group using EDCI/HOBt-mediated amidation with 3,4-dimethylaniline . Reaction optimization should prioritize solvent polarity (e.g., DMF for sulfanylation) and catalyst selection (e.g., Pd for cross-couplings) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for structural analogs?
Contradictions often arise from variations in assay conditions or substituent effects. For example:
- Example 1: A 4-chlorophenyl group may enhance binding to cytochrome P450 enzymes in one study but reduce potency in another due to steric hindrance. Resolution requires comparative docking studies and enzyme kinetics .
- Example 2: Methyl vs. ethyl substituents on the pyrazole ring can alter metabolic stability. Use isotopic labeling (e.g., deuterated analogs in ) to track degradation pathways . Statistical tools like ANOVA and multivariate regression can isolate confounding variables .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment: Replace the 3,4-dimethylphenyl group with a pyridyl moiety to improve aqueous solubility while retaining target affinity .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as seen in and .
- Prodrug Design: Mask the sulfanyl group as a disulfide or thioether to enhance bioavailability, leveraging strategies from and .
Q. How can computational models predict target interactions for this compound?
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., kinase domains) using force fields like AMBER or CHARMM. Focus on sulfanyl-mediated hydrogen bonding and π-π stacking with aromatic residues .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. For example, electron-deficient aryl groups may enhance affinity for ATP-binding pockets .
Q. What experimental controls are essential in evaluating its enzyme inhibition potential?
- Positive Controls: Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Negative Controls: Include assays with mutated enzymes or competitive substrates to confirm specificity.
- Redox Controls: Assess thiol-reactivity using glutathione or dithiothreitol (DTT) to rule out nonspecific sulfanyl interactions .
Methodological Considerations
Q. How to resolve regioselectivity challenges during pyrazole ring synthesis?
Regioselectivity in pyrazole formation is influenced by:
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the α-position.
- Steric Effects: Bulky substituents (e.g., 3,4-dimethylphenyl) favor less hindered positions. Use DFT calculations (e.g., Gaussian software) to predict transition states and optimize reaction conditions .
Q. What are the limitations of X-ray crystallography for this compound?
- Crystal Quality: The trifluoromethyl group’s flexibility may reduce diffraction resolution. Co-crystallization with stabilizing ligands (e.g., PEGs) improves crystal packing .
- Disorder: Sulfanyl and chlorobenzyl groups may exhibit positional disorder. Refinement tools like SHELXL can model partial occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
